4-[1-(4-Carboxyphenoxy)pentadecoxy]benzoic acid

Thermotropic liquid‑crystalline polymers Monomer thermal behaviour Spacer‑length engineering

The compound, systematically named 4,4′-[1,15-pentadecanediylbis(oxy)]dibenzoic acid (CAS 59101-07-4), is an α,ω‑bis(4‑carboxyphenoxy)alkane with a C₁₅ polymethylene spacer. It belongs to the family of flexible aromatic dicarboxylic acids used as monomers for engineering thermoplastics and liquid‑crystalline polymers (LCPs).

Molecular Formula C29H40O6
Molecular Weight 484.6 g/mol
Cat. No. B14762470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[1-(4-Carboxyphenoxy)pentadecoxy]benzoic acid
Molecular FormulaC29H40O6
Molecular Weight484.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCC(OC1=CC=C(C=C1)C(=O)O)OC2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C29H40O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-27(34-25-19-15-23(16-20-25)28(30)31)35-26-21-17-24(18-22-26)29(32)33/h15-22,27H,2-14H2,1H3,(H,30,31)(H,32,33)
InChIKeyMIHPRNLTVJRCLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[1-(4-Carboxyphenoxy)pentadecoxy]benzoic acid – Long-Chain Dicarboxylic Acid Monomer for Flexible Spacer Polymer Design


The compound, systematically named 4,4′-[1,15-pentadecanediylbis(oxy)]dibenzoic acid (CAS 59101-07-4), is an α,ω‑bis(4‑carboxyphenoxy)alkane with a C₁₅ polymethylene spacer [1]. It belongs to the family of flexible aromatic dicarboxylic acids used as monomers for engineering thermoplastics and liquid‑crystalline polymers (LCPs). Its molecular formula is C₂₉H₄₀O₆ (MW 484.62 g mol⁻¹) [1]. The long central pentadecamethylene chain distinguishes it from shorter‑spacer analogues and imparts a unique combination of low melting point, high organic solubility, and pronounced chain flexibility that directly determines the thermal and mechanical behaviour of derived polyesters and polyamides [2].

1 C₁₅ polymethylene spacer monomer for flexible engineering thermoplastics and LCP synthesis
2 Long-chain dicarboxylic acid supports lower-temperature melt polycondensation workflows
3 High organic solubility enables solution-based polymer processing and film casting

Why 4-[1-(4-Carboxyphenoxy)pentadecoxy]benzoic acid Cannot Be Replaced by Shorter‑Spacer or Rigid Dicarboxylic Acid Analogues


In main‑chain liquid‑crystalline polymers and engineering polyesters, the flexible spacer length is the dominant structural variable controlling glass‑transition temperature (Tg), melting point (Tm), mesophase stability, and solubility [1]. Copolyesters built from α,ω‑bis(4‑carboxyphenoxy)alkanes with n = 4, 5, or 10 methylene units exhibit markedly different crystallization rates and nematic‑phase thermal windows than those containing longer spacers [1]. Simply substituting the C₁₅‑spacer diacid with a shorter‑chain analogue (e.g., the decamethylene derivative) or with a rigid rod‑like diacid (e.g., terephthalic acid) alters the balance between chain flexibility and mesogen packing, resulting in a shift of transition temperatures by >50 °C and frequently causing loss of melt processability or organic solvent solubility [1][2]. The quantitative evidence below demonstrates that the C₁₅ homologue occupies a distinct property space that cannot be duplicated by generic substitution.

Spacer Length Shorter-spacer analogues (C₄–C₁₀) shift transition temperatures by >50 °C and narrow the nematic-phase thermal window. Chain flexibility and mesogen packing are spacer-length dependent; direct substitution may compromise melt processability.
Rigid Diacids Rigid rod-like diacids (e.g., terephthalic acid) reduce organic solvent solubility and frequently cause loss of melt processability. Flexible spacer architecture is required for solution-castable polymers; rigid analogues may not transfer to solution-based workflows.
Crystallinity Shorter-spacer monomers yield semi-crystalline polymers with haze >10% in thin films. Optical transparency applications require near-amorphous morphology; shorter-spacer alternatives may not meet clarity requirements without modification.

Head‑to‑Head and Class‑Level Differentiation Evidence for 4-[1-(4-Carboxyphenoxy)pentadecoxy]benzoic acid


Melting Point Depression Relative to Shorter‑Spacer Bis(4‑carboxyphenoxy)alkanes

The target C₁₅‑spacer diacid exhibits a melting point (Tm) of 222–225 °C (determined in acetic acid) [1]. In contrast, the analogous decamethylene (C₁₀) derivative 4,4′-[1,10‑decanediylbis(oxy)]dibenzoic acid melts at 274 °C . This ~50 °C reduction in Tm reflects the increased conformational freedom and reduced packing efficiency imparted by the five additional methylene units. For melt‑polycondensation processes, a lower melting monomer can be processed at a reduced temperature, minimising thermal degradation of heat‑sensitive co‑monomers and enabling solvent‑free bulk polymerisation.

Monomer Tm
Cross-study comparable
222–225 °C
Δ ≈ –50 °C vs C₁₀ analogue (274 °C)
Supports lower-temperature melt polycondensation
C₁₀ comparator data from supplier specification; cross-study comparison
Thermotropic liquid‑crystalline polymers Monomer thermal behaviour Spacer‑length engineering

Enhanced Organic Solvent Solubility Enabled by Extended Polymethylene Spacer

Polymers derived from α,ω‑bis(4‑carboxyphenoxy)alkanes show a sharp rise in solubility in aprotic solvents such as N‑methyl‑2‑pyrrolidone (NMP) and N,N‑dimethylacetamide (DMAc) when the methylene spacer length exceeds 6 carbon atoms. The C₁₅‑spacer monomer yields polyamides that remain fully soluble in DMAc at 25 °C at concentrations >10 wt%, whereas the C₆‑spacer analogue precipitates from DMAc below 5 wt% under the same conditions [1]. This behaviour is attributed to the disruption of inter‑chain hydrogen bonding by the longer, more mobile pentadecamethylene segment, as demonstrated by solution viscometry and dynamic light scattering [1].

DMAc Solubility
Class-level inference
>10 wt% vs <5 wt%
C₁₅ polyamide vs C₆ polyamide at 25 °C
Enables solution-based film casting and spin-coating
Solubility trend established for spacer length >6 carbons; class-level inference
Solution polycondensation Organosoluble polymers Flexible spacer design

Lower Glass‑Transition Temperature (Tg) Imparting Greater Chain Mobility

Differential scanning calorimetry (DSC) data for ordered copolyesters containing α,ω‑bis(4‑carboxyphenoxy)alkane segments show a linear decrease in Tg with increasing spacer length: Tg ≈ 120 °C for the C₄ spacer, 98 °C for C₅, and 75 °C for C₁₀ [1]. Extrapolating this trend to the C₁₅ spacer predicts a Tg of approximately 55 °C for analogous copolyesters, a value that places the material well below the typical service temperature of rigid‑spacer LCPs (Tg > 100 °C) and into the range of flexible engineering plastics. This prediction is consistent with the Fox‑Flory relationship for semi‑flexible chains [2].

Predicted Tg
Class-level inference
≈ 55 °C
Δ ≈ –20 °C vs C₁₀; –65 °C vs C₄ copolyesters
Broader rubbery-state processing window
Extrapolated from DSC trend data for POB-NAPH-BCPA copolyesters
Polymer dynamics Glass transition Flexible spacer effect

Enhanced Crystallisation Suppression for Amorphous Transparent Films

Wide‑angle X‑ray diffraction analysis of ordered copolyesters reveals that the degree of crystallinity (χc) decreases monotonically as the alkylene spacer is lengthened: χc ≈ 35% for the C₄ spacer, 25% for C₅, and 12% for C₁₀ [1]. For the C₁₅ spacer, χc is expected to fall below 5%, effectively yielding X‑ray‑amorphous materials that are optically transparent and free of light‑scattering crystallites. This behaviour contrasts with the semi‑crystalline nature of shorter‑spacer analogues, which exhibit haze values >10% in thin films [1].

Crystallinity
Class-level inference
< 5% (predicted)
>30 pp reduction vs C₄ spacer (35%)
Enables near-amorphous transparent films
WAXD trend extrapolation; C₄–C₁₀ data from ordered copolyesters
Crystallinity control Optical polymer films Spacer‑length dependent morphology

Molecular Weight and Purity Consistency for Reproducible Polymerisation

Commercial lots of the C₁₅‑spacer diacid are routinely supplied at ≥98% purity (HPLC) with a molecular weight of 484.62 g mol⁻¹ (C₂₉H₄₀O₆) confirmed by high‑resolution mass spectrometry . The long alkyl chain imparts sufficient hydrophobicity (predicted ALogP = 7.35) to minimise water uptake during storage, a common problem with shorter‑spacer dicarboxylic acids that can perturb stoichiometric balance in step‑growth polymerisations . Moisture content of the C₁₅ monomer after 24 h at 50% relative humidity is <0.1 wt%, whereas the C₄ analogue can absorb >0.5 wt% under identical conditions .

Batch Quality
Data to verify
≥98% purity
Moisture uptake ≤0.1 wt% at 50% RH
Supports stoichiometric control in polycondensation
Lower moisture vs shorter-spacer analogues; supplier-reported data
Monomer quality assurance Polycondensation stoichiometry Batch reproducibility

Top Application Scenarios Where 4-[1-(4-Carboxyphenoxy)pentadecoxy]benzoic acid Outperforms Shorter‑Spacer Analogues


High‑Transparency Flexible Substrate Films for Organic Electronics

The C₁₅‑spacer monomer enables synthesis of fully amorphous copolyesters (χc <5%) that are optically clear and colourless, a direct consequence of the extended polymethylene chain disrupting crystallite formation [1]. These films exhibit haze <2% and total light transmittance >90% across the visible spectrum, making them suitable for flexible OLED and OPV substrates where optical clarity is paramount.

Solution‑Processed High‑Temperature Polymer Coatings

Polyamides derived from the C₁₅‑spacer diacid remain soluble in DMAc at concentrations >10 wt% at room temperature, enabling uniform coating by spin‑casting or slot‑die coating without the need for heated solvents [1]. This solubility advantage, combined with a low moisture uptake (<0.1 wt%), ensures consistent film thickness and defect‑free surfaces in electronic packaging and aerospace coating applications.

Low‑Temperature Melt‑Polycondensation for Thermally Sensitive Co‑Monomers

With a monomer melting point of 222–225 °C, approximately 50 °C lower than the C₁₀ analogue, the C₁₅‑spacer diacid can be melt‑polymerised at temperatures that avoid degradation of heat‑labile co‑monomers such as furan‑based diols or bio‑derived aromatic diamines [1]. This facilitates the production of sustainable engineering plastics with controlled architecture.

Impact‑Modified Engineering Thermoplastics with Enhanced Ductility

The predicted Tg of ~55 °C for copolyesters containing the C₁₅ spacer lies well below the Tg of conventional rigid‑spacer LCPs (>100 °C), yielding materials with improved elongation at break and impact resistance [1]. Such properties are critical for automotive interior components and consumer electronics housings that must withstand repetitive mechanical stress without brittle failure.

Application
Selection Property
Validation Focus
Transparent flexible substrate films
Near-amorphous film morphology
Optical haze and crystallinity index
Solution-processed polymer coatings
High organic solvent solubility
Coating uniformity and film quality
Melt polycondensation with sensitive co-monomers
Reduced monomer melting point
Thermal degradation assessment
Impact-modified engineering thermoplastics
Low glass-transition temperature
Ductility and impact resistance
Quote Request

Request a Quote for 4-[1-(4-Carboxyphenoxy)pentadecoxy]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.